3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
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Overview
Description
3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an ethenyl group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid typically involves the protection of the pyrrolidine ring with the Fmoc group. This can be achieved through the reaction of pyrrolidine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The ethenyl group can be introduced via a Heck reaction, where the protected pyrrolidine derivative is reacted with a suitable vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Fmoc group can be removed under basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Piperidine or diethylamine in a polar solvent like dimethylformamide (DMF) is used for Fmoc deprotection.
Major Products
The major products formed from these reactions include epoxides, diols, alcohols, aldehydes, and free amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthetic processes, allowing for selective reactions at other functional groups. The ethenyl group can participate in various addition reactions, facilitating the formation of new carbon-carbon bonds. The pyrrolidine ring enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar structure but lacks the ethenyl group.
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid: Enantiomer of the target compound.
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid lies in its combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and peptide synthesis, where selective protection and deprotection steps are crucial .
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c1-2-22(20(24)25)11-12-23(14-22)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19H,1,11-14H2,(H,24,25) |
InChI Key |
MRMTVNRTRMJGGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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